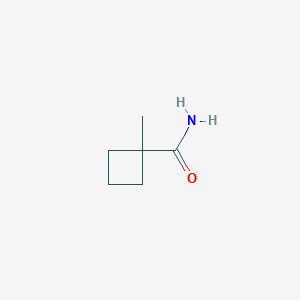

1-Methylcyclobutanecarboxamide

Description

1-Methylcyclobutanecarboxamide is a cyclobutane derivative featuring a methyl group and a carboxamide (-CONH₂) functional group attached to the cyclobutane ring. These analogs highlight the significance of substituent position and functional group variations in determining chemical reactivity, stability, and applications. Cyclobutane-based compounds are of interest in medicinal and materials chemistry due to their unique ring strain and conformational rigidity .

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-methylcyclobutane-1-carboxamide |

InChI |

InChI=1S/C6H11NO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H2,7,8) |

InChI Key |

WTDXUNSUFAVZIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acid Chloride Intermediate

One of the classical and well-documented methods for preparing 1-methylcyclobutanecarboxamide involves the conversion of the corresponding carboxylic acid to its acid chloride, followed by reaction with ammonia.

Hydrolysis of precursor to carboxylic acid:

The starting material, often a substituted cyclobutene or cyclobutane derivative, is hydrolyzed under reflux with aqueous sodium hydroxide to yield 1-methylcyclobutanecarboxylic acid. For example, a 20% aqueous sodium hydroxide reflux for 16 hours results in the acid with a 70% yield.Conversion to acid chloride:

The carboxylic acid is then treated with thionyl chloride (SOCl₂) and a catalytic amount of pyridine at 55-60°C to form the acid chloride intermediate. This step typically achieves 80-85% yield. The transformation is confirmed by infrared spectroscopy, showing a shift in the carbonyl absorption from approximately 1715 cm⁻¹ (acid) to 1798 cm⁻¹ (acid chloride).Amidation:

The acid chloride is reacted with saturated ammonia in dry ether at low temperature (around –20°C). The reaction mixture is stirred, and ammonia gas is passed through to ensure complete conversion to the amide. The 1-methylcyclobutanecarboxamide precipitates and is isolated by filtration and recrystallization, yielding up to 86% pure product with a melting point around 168°C.

Summary Table 1: Preparation via Acid Chloride Route

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis to acid | 20% NaOH, reflux 16 h | 70 | Starting from cyclobutene derivative |

| Acid chloride formation | Thionyl chloride, pyridine, 55-60°C | 83 | Confirmed by IR shift |

| Amidation | Saturated NH₃ in dry ether, –20°C | 86 | Product recrystallized from acetone |

Alternative Synthetic Routes

While the acid chloride method is classical, other synthetic methods have been explored in the literature, including:

Lithiation and nucleophilic addition to cyclobutanone derivatives:

A more recent approach involves the reaction of lithiated alkynes with substituted cyclobutanones, followed by functional group transformations to yield cyclobutanecarboxamide derivatives. For example, the addition of n-butyllithium to an alkyne in tetrahydrofuran at –78°C, followed by reaction with 2-methylcyclobutanone derivatives, leads to intermediates that can be converted to amides after subsequent methylation and workup.Amide formation via direct amidation of esters or acid derivatives:

Some protocols involve converting methyl esters of cyclobutanecarboxylic acids to the corresponding amides by reaction with ammonia or amine sources under controlled conditions.

These methods, however, are more complex and often designed for substituted analogs rather than the simple 1-methylcyclobutanecarboxamide itself.

Analytical Data Supporting Preparation

Spectroscopic Characterization

Infrared Spectroscopy (IR):

The conversion from acid to acid chloride is tracked by a characteristic carbonyl stretch shift from ~1715 cm⁻¹ (acid) to ~1798 cm⁻¹ (acid chloride). The amide exhibits a carbonyl stretch typically near 1680-1650 cm⁻¹.Nuclear Magnetic Resonance (NMR):

Proton and carbon NMR data confirm the substitution pattern on the cyclobutane ring and the presence of the amide group. For substituted derivatives, detailed ¹H and ¹³C NMR shifts have been reported, including characteristic signals for methyl groups and ring protons.Mass Spectrometry (MS):

High-resolution mass spectrometry confirms molecular weight and formula, especially for substituted analogs.

Physical Properties

- Melting point of 1-methylcyclobutanecarboxamide is reported around 168°C, consistent with literature values.

Summary of Key Research Findings

Chemical Reactions Analysis

1-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert 1-Methylcyclobutanecarboxamide into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylcyclobutanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Research into its biological activity and potential therapeutic uses is ongoing.

Medicine: It may have applications in drug development due to its unique structure.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Methylcyclobutanecarboxamide with key analogs, focusing on structural differences, functional groups, and inferred physicochemical properties.

1-Methylcyclobutanecarboxylic Acid (CAS 32936-76-8)

- Structure : Cyclobutane with a methyl group and a carboxylic acid (-COOH) at the 1-position.

- Properties : Carboxylic acids typically exhibit higher water solubility and acidity (pKa ~4-5) compared to carboxamides (pKa ~15-20) .

3-Methylcyclobutanecarboxylic Acid (CAS 57252-83-2)

- Structure : Methyl group at the 3-position of cyclobutane with a -COOH group at the 1-position.

- Key Differences : Positional isomerism affects ring strain and stability. The 1-methyl derivative may exhibit greater steric hindrance compared to the 3-methyl analog.

- Properties : Positional isomers often differ in melting points and reactivity due to variations in molecular packing and steric effects .

1-Benzylcyclobutane-1-carboxylic Acid

- Structure : Benzyl substituent replaces the methyl group at the 1-position, with a -COOH group.

- Properties : Higher molecular weight (242.3 g/mol) and logP compared to methyl-substituted analogs, as inferred from safety data .

Methyl 1-(Methylamino)cyclobutane-1-carboxylate (CAS 1247180-93-3)

- Structure: Combines a methyl ester (-COOCH₃) and methylamino (-NHCH₃) group at the 1-position.

- Key Differences : The ester and amine functionalities alter solubility and reactivity. Esters are more hydrolytically labile than carboxamides.

- Properties : Molecular weight 143.18 g/mol; likely less stable under acidic/basic conditions compared to carboxamides .

1-(Methylcarbamoyl)cyclobutane-1-carboxylic Acid (CAS 1248231-74-4)

- Structure : Features both a methylcarbamoyl (-CONHCH₃) and a carboxylic acid (-COOH) group at the 1-position.

- Key Differences : Dual functional groups enable diverse reactivity (e.g., hydrogen bonding, salt formation).

Data Table: Comparative Overview of Cyclobutane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|---|

| 1-Methylcyclobutanecarboxamide | Not explicitly listed | C₆H₁₁NO | 129.16 (estimated) | -CONH₂, -CH₃ | High hydrogen-bonding capacity |

| 1-Methylcyclobutanecarboxylic Acid | 32936-76-8 | C₆H₁₀O₂ | 114.14 | -COOH, -CH₃ | Higher acidity (pKa ~4-5) |

| 3-Methylcyclobutanecarboxylic Acid | 57252-83-2 | C₆H₁₀O₂ | 114.14 | -COOH, -CH₃ (3-position) | Altered steric effects vs. 1-methyl isomer |

| 1-Benzylcyclobutane-1-carboxylic Acid | Not explicitly listed | C₁₂H₁₄O₂ | 190.24 | -COOH, -CH₂C₆H₅ | Increased lipophilicity |

| Methyl 1-(Methylamino)cyclobutane-1-carboxylate | 1247180-93-3 | C₇H₁₃NO₂ | 143.18 | -COOCH₃, -NHCH₃ | Hydrolytic instability |

| 1-(Methylcarbamoyl)cyclobutane-1-carboxylic Acid | 1248231-74-4 | C₇H₁₁NO₃ | 157.17 | -COOH, -CONHCH₃ | Potential zwitterionic behavior |

Biological Activity

1-Methylcyclobutanecarboxamide is a cyclic amide compound that has garnered attention in recent years due to its potential biological activities. This article explores its interactions with biological systems, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

1-Methylcyclobutanecarboxamide is characterized by a cyclobutane ring substituted with a methyl group and a carboxamide functional group. Its structural formula can be represented as follows:

This compound can participate in various chemical reactions due to the presence of the carboxamide group, which is known for its ability to interact with enzymes and receptors in biological systems.

The biological activity of 1-Methylcyclobutanecarboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves modulation of enzyme activity and receptor signaling pathways, which can lead to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction: It may act as a ligand for certain receptors, influencing cellular responses such as signaling cascades related to inflammation or cancer progression.

Biological Activity Studies

Research into the biological activity of 1-Methylcyclobutanecarboxamide has revealed several promising findings:

Table 1: Summary of Biological Activities

Case Studies

- Cancer Therapeutics : In studies examining small molecule ligands targeting Von Hippel-Lindau (VHL), 1-Methylcyclobutanecarboxamide showed potential in mimicking the binding mode of transcription factors involved in tumor growth regulation. This suggests a role in developing therapies for conditions like chronic anemia and ischemia .

- Metabolic Pathways : Another study indicated that compounds similar to 1-Methylcyclobutanecarboxamide could modulate enzymatic activity linked to metabolic disorders, highlighting its potential in treating diseases characterized by dysregulated metabolism .

Pharmacological Applications

The pharmacological implications of 1-Methylcyclobutanecarboxamide are significant, particularly in the fields of oncology and metabolic disease management. Its ability to interact with key biological targets positions it as a candidate for further drug development.

Potential Therapeutic Uses:

- Cancer Treatment : Targeting pathways involved in tumor growth and survival.

- Metabolic Disorders : Modulating enzyme activities related to glucose metabolism and lipid profiles.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Methylcyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves cycloaddition reactions or ring-closing metathesis. For example, cyclopropane ring formation via [2+2] photocycloaddition under UV light can yield the cyclobutane core, followed by carboxamide functionalization using activated esters (e.g., NHS esters) . Yield optimization requires controlling reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Grubbs catalysts for metathesis). Purity is assessed via HPLC with UV detection (λ = 210–280 nm) .

Q. Which spectroscopic techniques are most reliable for characterizing 1-Methylcyclobutanecarboxamide, and what key spectral markers should researchers prioritize?

- Methodological Answer:

- NMR : H NMR (δ 1.2–1.5 ppm for methyl groups; δ 2.5–3.0 ppm for cyclobutane protons) and C NMR (δ 25–30 ppm for cyclobutane carbons; δ 170–175 ppm for carboxamide carbonyl) .

- IR : Strong absorption at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] at m/z 157.21 (CHNO) .

Q. How can researchers design stability studies for 1-Methylcyclobutanecarboxamide under varying storage conditions?

- Methodological Answer: Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods. Focus on hydrolytic stability (pH 1–13 buffers) and photodegradation (ICH Q1B guidelines) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and regioselectivity of 1-Methylcyclobutanecarboxamide in substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Solvent effects are incorporated via PCM models. For regioselectivity, compare activation energies of possible intermediates (e.g., carbocation vs. radical pathways) . Experimental validation via kinetic isotope effects (KIEs) and Hammett plots is critical .

Q. How should researchers address contradictory data in the literature regarding the biological activity of 1-Methylcyclobutanecarboxamide analogs?

- Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify bias sources (e.g., cell line variability, assay protocols) . Replicate key studies under standardized conditions (e.g., fixed IC assay parameters) and perform meta-analysis using random-effects models to quantify heterogeneity . Confounding variables (e.g., solvent DMSO concentration) must be controlled .

Q. What experimental frameworks are recommended for studying the metabolic fate of 1-Methylcyclobutanecarboxamide in vivo?

- Methodological Answer: Use C-labeled compound in rodent models. Collect plasma, urine, and feces over 72 hours. Identify metabolites via HR-MS/MS and NMR. Compare pharmacokinetic parameters (AUC, C) across species. Ethical approval (e.g., IACUC protocols) and LC-MS/MS validation (ICH M10) are mandatory .

Q. How can researchers optimize enantioselective synthesis of 1-Methylcyclobutanecarboxamide derivatives?

- Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Reaction kinetics should be modeled using Michaelis-Menten approximations .

Methodological Resources

- Data Presentation : Follow Medicinal Chemistry Research guidelines for figures: use color-coded schemes, avoid overcrowding chemical structures, and ensure reproducibility of synthetic steps .

- Ethical Compliance : For in vivo studies, include IRB approval details, informed consent protocols, and data anonymization methods .

- Literature Search : Use PubMed/Mesh terms ("Cyclobutanecarboxamide"[Mesh] OR "1-Methylcyclobutanecarboxamide"[Supplementary Concept]) and filter by methodology keywords (e.g., "synthesis," "kinetic analysis") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.